Cas no 2002368-68-3 (Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate)
Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate
- 2002368-68-3
- EN300-1285081
- Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate
-
- Inchi: 1S/C9H18N2O2/c1-7-5-9(10,3-4-11-7)6-8(12)13-2/h7,11H,3-6,10H2,1-2H3
- InChI Key: FGRDCBYFDLVJIS-UHFFFAOYSA-N
- SMILES: O(C)C(CC1(CCNC(C)C1)N)=O
Computed Properties
- Exact Mass: 186.136827821g/mol
- Monoisotopic Mass: 186.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 64.4Ų
Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1285081-50mg |
methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate |
2002368-68-3 | 50mg |
$768.0 | 2023-10-01 | ||
| Enamine | EN300-1285081-100mg |
methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate |
2002368-68-3 | 100mg |
$804.0 | 2023-10-01 | ||
| Enamine | EN300-1285081-250mg |
methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate |
2002368-68-3 | 250mg |
$840.0 | 2023-10-01 | ||
| Enamine | EN300-1285081-500mg |
methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate |
2002368-68-3 | 500mg |
$877.0 | 2023-10-01 | ||
| Enamine | EN300-1285081-1000mg |
methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate |
2002368-68-3 | 1000mg |
$914.0 | 2023-10-01 | ||
| Enamine | EN300-1285081-2500mg |
methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate |
2002368-68-3 | 2500mg |
$1791.0 | 2023-10-01 | ||
| Enamine | EN300-1285081-5000mg |
methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate |
2002368-68-3 | 5000mg |
$2650.0 | 2023-10-01 | ||
| Enamine | EN300-1285081-10000mg |
methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate |
2002368-68-3 | 10000mg |
$3929.0 | 2023-10-01 | ||
| Enamine | EN300-1285081-1.0g |
methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate |
2002368-68-3 | 1g |
$0.0 | 2023-06-07 |
Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate
Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate: A Comprehensive Overview
Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate (CAS No. 2002368-68-3) is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and chemical synthesis. The molecule consists of a piperidine ring, a six-membered cyclic amine, substituted with an amino group at the 4-position and a methyl group at the 2-position. The acetate ester group attached to the piperidine ring further enhances its chemical versatility.
The methyl ester group in Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate plays a crucial role in modulating the compound's physical and chemical properties. This functional group not only influences the solubility and stability of the molecule but also serves as a reactive site for further chemical transformations. Recent studies have highlighted the importance of such ester groups in enhancing the bioavailability of drugs, making this compound a promising candidate for pharmacological research.
One of the most notable aspects of Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate is its ability to act as a precursor in the synthesis of more complex molecules. The presence of both an amino group and an ester group within the same molecule provides chemists with multiple sites for functionalization. For instance, the amino group can be utilized for nucleophilic substitutions, while the ester group can undergo hydrolysis to yield carboxylic acids or other derivatives. These properties make this compound highly valuable in organic synthesis.
Recent advancements in computational chemistry have enabled researchers to predict the electronic structure and reactivity of Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists have been able to map out the molecular orbitals and identify key regions of reactivity. These insights have not only improved our understanding of the compound's behavior but also paved the way for its application in various chemical reactions.
In terms of biological activity, Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate has shown potential as a lead compound in drug discovery. Its ability to interact with specific biological targets, such as enzymes or receptors, has been explored through in vitro assays. Preliminary results suggest that this compound may exhibit inhibitory effects on certain enzymes, making it a candidate for further investigation in therapeutic areas such as oncology or neurodegenerative diseases.
The synthesis of Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate involves a multi-step process that combines principles from organic chemistry and catalysis. One common approach involves the alkylation of piperidine derivatives followed by esterification to introduce the acetate group. The optimization of reaction conditions, such as temperature and catalyst selection, has been critical in achieving high yields and purity levels.
From an environmental standpoint, understanding the degradation pathways of Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate is essential for assessing its potential impact on ecosystems. Recent studies have employed advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to monitor the breakdown products of this compound under various environmental conditions. These findings are crucial for ensuring sustainable practices in chemical manufacturing.
In conclusion, Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate (CAS No. 2002368-68
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